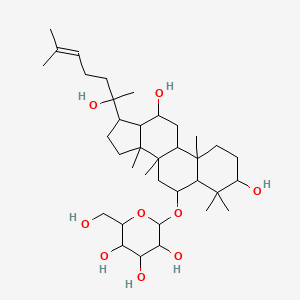

Ginsenoside Rh1

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQNTCRNSXYLAH-RFCGZQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979245 | |

| Record name | Ginsenoside Rh1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63223-86-9 | |

| Record name | Ginsenoside Rh1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63223-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rh1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063223869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rh1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63223-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE RH1, (20S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBR6F7G8FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ginsenoside Rh1: A Deep Dive into Its Anticancer Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Ginsenoside Rh1, a protopanaxatriol-type ginsenoside derived from Panax ginseng, has emerged as a promising natural compound in oncology research. Extensive studies have elucidated its potent anticancer activities across a spectrum of cancer cell lines. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in cancer cells, offering a valuable resource for researchers and professionals in drug development.

Core Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, cell cycle arrest, and autophagy.[1][2] A central mechanism underlying these effects is the generation of Reactive Oxygen Species (ROS), which acts as a key signaling molecule to modulate downstream pathways.[1][2][3]

Key Signaling Pathways Modulated by this compound

The anticancer activity of this compound is attributed to its ability to interfere with several critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[2] this compound has been shown to inhibit the activation of the PI3K/Akt pathway in breast cancer cells.[1][2][4] This inhibition is mediated by an increase in ROS generation.[1][2] The suppression of Akt phosphorylation leads to the induction of apoptosis and autophagy.[1][2]

Caption: this compound induces ROS, inhibiting the PI3K/Akt pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a vital role in cell proliferation, differentiation, and survival. While the PI3K/Akt pathway is a primary target of Rh1 in breast cancer, the MAPK pathway is also implicated in its anticancer effects, particularly in colorectal cancer.[5] this compound has been shown to inactivate the MAPK signaling pathway by decreasing the phosphorylation of ERK1/2, p38, and JNK.[5] This inactivation contributes to the inhibition of cancer cell migration and invasion.[5]

Caption: this compound inhibits the MAPK pathway, reducing metastasis.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In triple-negative breast cancer (TNBC) cells, this compound has been found to inhibit the NF-κB signaling pathway.[6][7][8] This inhibition is mediated by mitochondrial ROS and leads to the downregulation of metastatic factors such as MMP-2, MMP-9, and VEGF-A.[6][7][8]

Caption: this compound inhibits NF-κB signaling via mitochondrial ROS.

Downstream Cellular Effects

The modulation of these signaling pathways by this compound culminates in several key downstream cellular effects that contribute to its overall anticancer activity.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cells.[1][3] This is achieved through the activation of caspase-3 and the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[3][9] The induction of apoptosis is a direct consequence of the inhibition of pro-survival pathways like PI3K/Akt.[1][2]

Cell Cycle Arrest

This compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. In breast cancer cells, it causes an accumulation of cells in the G0/G1 phase.[1] This is associated with a reduction in the expression of cell cycle-related proteins, including cyclin D1, cyclin D3, CDK2, CDK4, and CDK6, and a decrease in the phosphorylation of the retinoblastoma (Rb) protein.[1]

Caption: this compound induces G0/G1 cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | ~50 | [1] |

| HCC1428 | Breast Cancer | ~50 | [1] |

| A549 | Lung Cancer | ~100 | [1] |

| HeLa | Cervical Cancer | ~40 | [1] |

| SW620 | Colorectal Cancer | >100 | [5] |

| MDA-MB-231 | Breast Cancer (TNBC) | <50 (less than 50% toxicity at 50 µM) | [3] |

Table 2: Effect of this compound on Protein Expression in Cancer Cells

| Cell Line | Protein | Effect of Rh1 Treatment | Reference |

| MCF-7 | p-Akt | Decreased | [1] |

| MCF-7 | Cyclin D1, D3 | Decreased | [1] |

| MCF-7 | CDK2, CDK4, CDK6 | Decreased | [1] |

| MCF-7 | p-Rb | Decreased | [1] |

| MCF-7 | p27 | Increased | [1] |

| MCF-7 | Cleaved Caspase-3 | Increased | [1] |

| SW620 | p-ERK1/2 | Decreased | [5] |

| SW620 | p-p38 | Decreased | [5] |

| SW620 | p-JNK | Decreased | [5] |

| SW620 | MMP-1, MMP-3 | Decreased | [5] |

| SW620 | TIMP3 | Increased | [5] |

| MDA-MB-231 | p-STAT3 | Decreased | [6] |

| MDA-MB-231 | MMP-2, MMP-9, VEGF-A | Decreased | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.

Cell Viability Assays (MTT and SRB)

-

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

For MTT assay, add MTT solution and incubate to allow the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO).

-

For SRB assay, fix the cells with trichloroacetic acid, stain with sulforhodamine B dye, and then solubilize the dye.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.[2][10]

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample.

-

Methodology:

-

Treat cells with this compound and then lyse the cells to extract total proteins.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, caspases).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

-

Apoptosis Assay (PI/Hoechst Staining)

-

Principle: This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Methodology:

-

Treat cells with this compound.

-

Stain the cells with Hoechst 33342 (stains the nuclei of all cells) and Propidium Iodide (PI, only enters cells with compromised membranes).

-

Visualize the stained cells using a fluorescence microscope.

-

Apoptotic cells will show condensed or fragmented chromatin (bright blue staining with Hoechst) but will exclude PI (red). Necrotic cells will stain positive for both.

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: This technique measures the DNA content of individual cells to determine the distribution of cells in different phases of the cell cycle.

-

Methodology:

-

Treat cells with this compound.

-

Harvest and fix the cells in ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

-

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a multi-targeted anticancer agent. Its ability to induce ROS and subsequently modulate key signaling pathways like PI3K/Akt, MAPK, and NF-κB provides a strong rationale for its further development as a therapeutic. Future research should focus on elucidating the precise molecular interactions of Rh1 with its targets, exploring its efficacy in combination with existing chemotherapies, and conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for cancer patients.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Induces MCF-7 Cell Apoptosis and Autophagic Cell Death through ROS-Mediated Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits tumor growth in MDA-MB-231 breast cancer cells via mitochondrial ROS and ER stress-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits colorectal cancer cell migration and invasion in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] this compound Prevents Migration and Invasion through Mitochondrial ROS-Mediated Inhibition of STAT3/NF-κB Signaling in MDA-MB-231 Cells | Semantic Scholar [semanticscholar.org]

- 7. This compound Prevents Migration and Invasion through Mitochondrial ROS-Mediated Inhibition of STAT3/NF-κB Signaling in MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Prevents Migration and Invasion through Mitochondrial ROS-Mediated Inhibition of STAT3/NF-κB Signaling in MDA-MB-231 Cells [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound Induces MCF-7 Cell Apoptosis and Autophagic Cell Death through ROS-Mediated Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Journey of Ginsenoside Rh1: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rh1, a protopanaxatriol-type saponin, is a key bioactive constituent found in Panax ginseng. It is often formed as a major metabolite of other ginsenosides, such as Ginsenoside Rg1 and Re, through deglycosylation by intestinal microflora.[1] Understanding the in vivo fate of this compound is crucial for elucidating its pharmacological mechanisms and for the development of ginseng-based therapeutics. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Profile of this compound

The systemic exposure to this compound following oral administration is generally low, a characteristic attributed to poor membrane permeability and significant presystemic metabolism.[2][3]

Bioavailability

The absolute bioavailability of 20(S)-ginsenoside Rh1 in rats has been determined to be remarkably low at 1.01% .[3] This poor bioavailability is a critical factor to consider in the design of oral drug delivery systems for this compound.

Pharmacokinetic Parameters

Quantitative data on the pharmacokinetic parameters of this compound are often derived from studies where it is a metabolite of a parent ginsenoside, such as Ginsenoside Rg1. The following tables summarize the key pharmacokinetic parameters of this compound observed in rats after oral and intravenous administration of Ginsenoside Rg1.

Table 1: Pharmacokinetic Parameters of this compound after Oral Administration of Ginsenoside Rg1 in Wistar Rats

| Parameter | Value | Unit |

| Tmax (Time to Maximum Concentration) | 3.64 | h |

| AUC(0-t) (Area Under the Curve) | 4185.5 | ng·h/mL |

| MRT (Mean Residence Time) | 5.06 | h |

Data sourced from a study involving oral administration of Ginsenoside Rg1, where this compound is a metabolite.[1][4]

Table 2: Pharmacokinetic Parameters of this compound after Intravenous Administration of Ginsenoside Rg1 in Wistar Rats

| Parameter | Value | Unit |

| t1/2β (Elimination Half-life) | 5.87 | h |

| AUC(0-t) (Area Under the Curve) | 597.5 | ng·h/mL |

| MRT (Mean Residence Time) | 5.99 | h |

Data sourced from a study involving intravenous administration of Ginsenoside Rg1, where this compound is a metabolite.[1][4]

Experimental Protocols

The following sections detail the typical methodologies employed in the in vivo pharmacokinetic studies of this compound.

Animal Models and Dosing

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of ginsenosides.[3][5]

-

Administration: For oral administration (p.o.), this compound or its parent compound is typically dissolved in a suitable vehicle and administered via oral gavage. For intravenous administration (i.v.), the compound is administered via the tail vein.

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

-

Sample Pre-treatment: Protein precipitation is a common method for preparing plasma samples for analysis. This typically involves adding a precipitating agent like methanol or acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins.

Analytical Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the gold standard for the quantitative analysis of ginsenosides in biological matrices due to its high sensitivity and selectivity.

-

Chromatographic Separation:

-

Column: A C18 column is typically used for the separation of ginsenosides.

-

Mobile Phase: A gradient elution with a mixture of water (often containing an additive like formic acid) and an organic solvent such as acetonitrile or methanol is commonly employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the analytes.

-

Detection: Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity in quantifying the target analyte in a complex biological matrix.

-

Metabolic Pathways of this compound

This compound is subject to several metabolic transformations in the body. The primary metabolic pathways include CYP450-catalyzed mono-oxygenation, de-glucosylation by intestinal bacteria, and hydration mediated by gastric acid.[3]

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study of this compound.

Conclusion

The in vivo pharmacokinetics of this compound are characterized by low oral bioavailability and extensive metabolism. This technical guide consolidates the available quantitative data and outlines the standard experimental protocols for its investigation. A thorough understanding of these pharmacokinetic properties is paramount for the rational design of future studies and the development of effective delivery systems to enhance the therapeutic potential of this promising natural compound. Further research focusing on direct administration of this compound is warranted to provide a more complete and direct pharmacokinetic profile.

References

- 1. Pharmacokinetic variability of 20(S)-protopanaxadiol-type ginsenosides Rb1, rd, and compound K from Korean red ginseng in experimental rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid chromatography/mass spectrometric analysis of rat samples for in vivo metabolism and pharmacokinetic studies of ginsenoside Rh2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of pharmacokinetic profiles and metabolic pathways of 20(S)-ginsenoside Rh1 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantification of Four Ginsenosides in Rat Plasma and Its Application to a Comparative Pharmacokinetic Study in Normal and Depression Rats Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Comparison of 20(R)- and 20(S)-Ginsenoside Rh1 and 20(R)- and 20(S)-Ginsenoside Rg3 in Rat Plasma following Oral Administration of Radix Ginseng Rubra and Sheng-Mai-San Extracts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Ginsenoside Rh1 and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginsenosides, the principal active saponins in Panax ginseng, are renowned for their diverse pharmacological activities. Ginsenoside Rh1, a protopanaxatriol-type ginsenoside, is a key metabolite of major ginsenosides like Rg1 and Re.[1][2] Upon oral administration, precursor ginsenosides are biotransformed by gut microbiota and hepatic enzymes into more bioactive compounds, including Rh1 and its subsequent metabolites.[3][4] This guide provides a comprehensive overview of the biological activities of this compound and its primary metabolite, 20(S)-protopanaxatriol (PPT), with a focus on their anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to facilitate further research and drug development.

Metabolism of this compound

The oral bioavailability of many ginsenosides is low, and their pharmacological effects are often attributable to their metabolites.[2][5] Ginsenoside Rg1, for example, is metabolized to this compound, which is then further hydrolyzed to 20(S)-protopanaxatriol (PPT) by intestinal bacteria.[3] In addition to deglycosylation by gut microbiota, this compound undergoes hepatic metabolism, primarily through CYP450-catalyzed mono-oxygenation.[2][5][6] The presystemic metabolism of Rh1 contributes to its poor absolute bioavailability, which was reported to be only 1.01% in rats.[2][5]

References

- 1. Investigating the Anticancer Activity of G-Rh1 Using In Silico and In Vitro Studies (A549 Lung Cancer Cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Anti-inflammatory effects of ginsenoside Rg1 and its metabolites this compound and 20(S)-protopanaxatriol in mice with TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of pharmacokinetic profiles and metabolic pathways of 20(S)-ginsenoside Rh1 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Ginsenoside Rh1: A Technical Guide to its Interaction with Cell Membrane Receptors and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate interactions of Ginsenoside Rh1, a bioactive compound derived from Panax ginseng, with cell membrane and nuclear receptors. It details the subsequent modulation of key intracellular signaling pathways, providing a comprehensive overview for researchers in pharmacology, cell biology, and drug discovery. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this compound's mechanism of action.

Receptor Interactions of this compound

This compound modulates cellular activity through its interaction with a variety of cell surface and intracellular receptors. While direct binding affinities are not always fully elucidated, a growing body of evidence points to its role as a modulator of several key receptor systems.

Steroid Hormone Receptors

This compound exhibits significant interactions with steroid hormone receptors, acting as a phytoestrogen and influencing glucocorticoid receptor activity.

-

Estrogen Receptor (ER): this compound is recognized as a weak phytoestrogen that can activate the estrogen receptor.[1] This activation of estrogen-responsive genes is dependent on the presence of the estrogen receptor, as the effect is inhibited by the ER antagonist ICI 182,780.[1][2] Notably, the interaction appears to be ligand-independent, suggesting an indirect mode of activation rather than direct competition with estradiol for the ligand-binding pocket.[1] At a concentration of 50 µM, this compound has been shown to displace approximately 44% of radiolabeled estradiol binding to the estrogen receptor, providing a measure of its interaction.[1] The structurally similar ginsenoside Rg1 has demonstrated an EC50 of 10 pM for the activation of an estrogen response element (ERE)-luciferase reporter gene.[3]

-

Glucocorticoid Receptor (GR): this compound has been observed to induce the nuclear translocation of the glucocorticoid receptor.[4] While direct binding data for Rh1 is limited, the related ginsenoside Rg1 competes with dexamethasone for binding to the GR with an affinity in the range of 1-10 µM.[5] Another study determined the IC50 value for ginsenoside Rh2 binding to the GR to be 15 ± 1µM.[6] These findings suggest that ginsenosides can directly interact with and modulate GR signaling.

-

G Protein-Coupled Estrogen Receptor (GPER): While direct evidence for this compound interaction with GPER is lacking, the related ginsenoside Rg1 has been shown to exert estrogenic effects through the activation of GPER.[7] This activation contributes to the rapid, non-genomic signaling effects observed with some ginsenosides.

Ion Channels

Ginsenosides as a class of compounds are known to modulate the activity of various ion channels, both voltage-gated and ligand-gated.[8][9] This includes Ca2+, K+, and Na+ channels, as well as GABAA, 5-HT3, nicotinic acetylcholine, and NMDA receptors.[8][9][10] These interactions generally lead to a decrease in cellular excitability.[10] However, specific quantitative data detailing the direct interaction of this compound with these ion channels is currently limited.

Modulation of Intracellular Signaling Pathways

The interaction of this compound with cellular receptors triggers a cascade of downstream signaling events. These pathways are central to its observed pharmacological effects, including its anti-inflammatory, neuroprotective, and anti-cancer properties.

PI3K/Akt Signaling Pathway

This compound is a known activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[3][6][11][12] Activation of this pathway by Rh1 has been demonstrated to exert neuroprotective effects against amyloid-β induced toxicity in neuronal cells.[11][12] The effective concentrations for PI3K/Akt pathway activation by Rh1 in SH-SY5Y neuroblastoma cells range from 5 to 40 µM.[13]

Figure 1. this compound activation of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, JNK, and p38, is another critical target of this compound.[13][14][15] The modulation of this pathway by Rh1 is context-dependent, leading to either activation or inhibition, which in turn affects cellular processes such as inflammation, proliferation, and apoptosis.[16][17] For instance, Rh1 has been shown to inhibit MAPK signaling to suppress inflammation and cancer cell metastasis.[14][16][17]

Figure 2. Modulation of the MAPK signaling cascade by this compound.

NF-κB Signaling Pathway

This compound generally exerts an inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[18][19] By inhibiting the activation and nuclear translocation of NF-κB, Rh1 can downregulate the expression of pro-inflammatory cytokines and other inflammatory mediators.[14][16][20] This anti-inflammatory action is a cornerstone of its therapeutic potential.

Figure 3. this compound inhibition of the NF-κB signaling pathway.

Other Signaling Pathways

-

Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the cellular antioxidant response.[13][21] This contributes to its protective effects against oxidative stress.

-

STAT3 Pathway: In the context of cancer, this compound has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[19][20]

-

AMPK/ULK1/FUNDC1 Pathway: Emerging evidence suggests that this compound can modulate mitochondrial autophagy through the AMP-activated protein kinase (AMPK)/Unc-51 like autophagy activating kinase 1 (ULK1)/FUN14 domain containing 1 (FUNDC1) pathway.[22]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound and related ginsenosides with various receptors. It is important to note that comprehensive binding affinity data for Rh1 is still lacking in the literature.

Table 1: Interaction with Steroid Hormone Receptors

| Compound | Receptor | Assay | Parameter | Value | Reference |

| This compound | Estrogen Receptor | Competitive Binding | % Displacement of [3H]E2 | ~44% at 50 µM | [1] |

| This compound | Estrogen Receptor | Luciferase Reporter | Activation Concentration | 50 µM | [2] |

| Ginsenoside Rg1 | Estrogen Receptor | Luciferase Reporter | EC50 | 10 pM | [3] |

| Ginsenoside Rg1 | Glucocorticoid Receptor | Competitive Binding | Binding Affinity | 1-10 µM | [5] |

| Ginsenoside Rh2 | Glucocorticoid Receptor | Competitive Binding | IC50 | 15 ± 1 µM | [6] |

Table 2: Effective Concentrations for Signaling Pathway Modulation

| Compound | Pathway | Cell Line | Effect | Concentration | Reference |

| This compound | PI3K/Akt | SH-SY5Y | Activation | 5 - 40 µM | [13] |

| This compound | Akt | MCF-7 | Inhibition (leading to apoptosis) | 25 - 100 µM | [23] |

| This compound | MAPK, Akt, NF-κB | A549, Macrophages | Inhibition | Not specified | [24] |

| This compound | Nrf2/HO-1 | Vascular Endothelial Cells | Activation | 25 - 50 µg/mL | [25] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the interaction of this compound with cell membrane receptors and its effects on downstream signaling.

Luciferase Reporter Gene Assay for Estrogenic Activity

This assay is used to determine if a compound can activate a specific hormone response element, in this case, the Estrogen Response Element (ERE), driving the expression of a reporter gene (luciferase).

Methodology:

-

Cell Culture and Transfection: Cells (e.g., MCF-7 or HEK293) are cultured in appropriate media.[3][4] For cells lacking the receptor of interest, they are transiently co-transfected with an expression vector for the receptor (e.g., ERα) and a reporter plasmid containing ERE sequences upstream of the luciferase gene.[2]

-

Compound Treatment: Transfected cells are treated with various concentrations of this compound, a positive control (e.g., 17β-estradiol), and a vehicle control. An ER antagonist (e.g., ICI 182,780) can be co-administered to confirm receptor-dependent activity.[2][3]

-

Cell Lysis and Luciferase Assay: After a specified incubation period (e.g., 24 hours), cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferin substrate.[3]

-

Data Analysis: Luciferase activity is typically normalized to total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase). The results are expressed as fold induction over the vehicle control.

Figure 4. Workflow for a luciferase reporter gene assay.

Western Blot Analysis for PI3K/Akt Pathway Activation

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins like Akt.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound at various concentrations and for different time points.[8]

-

Protein Extraction: Cells are washed with PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[8][19]

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[19]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt, anti-total-Akt).[19] Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software and the levels of phosphorylated proteins are normalized to their respective total protein levels.[19]

Figure 5. General workflow for Western blot analysis.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

EMSA, or gel shift assay, is used to detect protein-DNA interactions, such as the binding of the transcription factor NF-κB to its specific DNA consensus sequence.

Methodology:

-

Nuclear Extract Preparation: Cells are treated with this compound and/or an inflammatory stimulus (e.g., LPS or TNF-α). Nuclear extracts are then prepared by differential centrifugation.[18]

-

Probe Labeling: A short double-stranded DNA oligonucleotide containing the NF-κB binding site is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).[18]

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer that facilitates the protein-DNA interaction.[18] For competition assays, an excess of unlabeled probe (specific competitor) or a non-specific oligonucleotide (non-specific competitor) is added to confirm the specificity of the binding.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free, unbound probe.[18]

-

Detection: The gel is dried and the labeled DNA is detected by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric method (for non-radioactive probes). A decrease in the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding activity.

Conclusion

This compound is a multifaceted ginsenoside that interacts with multiple cellular receptors, including steroid hormone receptors, to modulate a complex network of intracellular signaling pathways. Its ability to activate the PI3K/Akt and Nrf2/HO-1 pathways, while inhibiting the MAPK and NF-κB pathways, underscores its therapeutic potential as a neuroprotective, anti-inflammatory, and anti-cancer agent. While further research is needed to fully elucidate the precise binding kinetics and to expand the quantitative understanding of its interactions, this guide provides a solid foundation for researchers and drug development professionals working with this promising natural compound. The provided experimental frameworks can serve as a starting point for more detailed investigations into the molecular mechanisms of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A ginsenoside-Rh1, a component of ginseng saponin, activates estrogen receptor in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginsenoside-Rg1, one of the major active molecules from Panax ginseng, is a functional ligand of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative analysis of ginsenosides in human glucocorticoid receptor binding, transactivation, and transrepression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rg1 activates ligand-independent estrogenic effects via rapid estrogen receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginsenoside Derivative AD-1 Suppresses Pathogenic Phenotypes of Rheumatoid Arthritis Fibroblast-like Synoviocytes by Modulating the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Ginsenoside Rg1 Acts as a Selective Glucocorticoid Receptor Agonist with Anti-Inflammatory Action without Affecting Tissue Regeneration in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of insulin-like growth factor I receptor-mediated pathway by ginsenoside Rg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. thieme-connect.com [thieme-connect.com]

- 21. Estrogen-like activity of ginsenoside Rg1 derived from Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ginsenoside Rg1 down-regulates glucocorticoid receptor and displays synergistic effects with cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound Induces MCF-7 Cell Apoptosis and Autophagic Cell Death through ROS-Mediated Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound ameliorates the asthma and allergic inflammation via inhibiting Akt, MAPK, and NF-κB signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effect of this compound on Proliferation, Apoptosis, and Oxidative Stress in Vascular Endothelial Cells by Regulation of the Nuclear Erythroid 2-related Factor-2/Heme Oxygenase-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking Studies of Ginsenoside Rh1 with Target Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking studies conducted on Ginsenoside Rh1, a bioactive compound isolated from Panax ginseng. This document summarizes the identified protein targets, quantitative binding data, and the computational methodologies employed to investigate the therapeutic potential of this compound.

Introduction to this compound and In Silico Docking

This compound is a protopanaxatriol-type saponin that has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2] To elucidate the molecular mechanisms underlying these properties, researchers employ computer-aided drug design (CADD) techniques, particularly in silico molecular docking.[1] This computational method predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction forces.[3][4] Such studies are crucial for identifying potential protein targets and understanding the structure-activity relationships that govern the therapeutic effects of natural compounds like this compound.

Identified Protein Targets for this compound

In silico studies have identified several key protein targets through which this compound may exert its pharmacological effects. These targets are often implicated in critical signaling pathways related to cancer, inflammation, and metabolic diseases.

-

Metastasis Regulators (ROCK1 and RhoA): Rho-associated protein kinase 1 (ROCK1) and RhoA are key regulators of cell migration and invasion.[1] Their abnormal activation is linked to various cancers, making them promising targets for preventing metastasis.[1]

-

Aldose Reductase (AR): As a critical enzyme in the polyol pathway, aldose reductase is implicated in the pathogenesis of long-term diabetic complications.[5] Its inhibition is a key strategy for preventing conditions like neuropathy, nephropathy, and retinopathy.[5][6]

-

Inflammatory Pathway Proteins: this compound has been shown to modulate pathways central to inflammation, including those involving Mitogen-Activated Protein Kinases (MAPK), Protein Kinase B (Akt), and Nuclear Factor-kappa B (NF-κB).[7][8] These pathways regulate the expression of numerous pro-inflammatory cytokines and enzymes.[9]

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is essential for regulating cell survival, proliferation, and metabolism.[10] Its disruption is linked to neurodegenerative disorders and cancer, and targeting this pathway is a recognized therapeutic approach.[10][11]

Quantitative Docking Data Summary

The following table summarizes the quantitative results from various in silico docking and in vitro inhibition studies of this compound against its protein targets. This data provides a comparative look at the binding affinities and inhibitory concentrations.

| Target Protein | Ligand | Method | Quantitative Metric | Value | Reference |

| ROCK1 | This compound | Molecular Docking | Binding Affinity | -8.9 kcal/mol | [1] |

| RhoA | This compound | Molecular Docking | Binding Affinity | -7.1 kcal/mol | [1] |

| HRAR | This compound | Enzyme Inhibition | IC₅₀ | 4.66 ± 0.34 µM | [5][12] |

| RLAR | This compound | Enzyme Inhibition | IC₅₀ | 7.28 µM | [5][12][13] |

| COX-2 | Ginsenoside Rh2* | Molecular Docking | Binding Affinity | -8.5 kcal/mol | [14][15] |

*Note: Data for Ginsenoside Rh2 with COX-2 is included for comparative purposes as a structurally related ginsenoside.

Experimental Protocols for In Silico Docking

The methodologies for molecular docking studies typically follow a standardized workflow, from protein and ligand preparation to the final analysis of the interaction. The protocol described here is a generalized summary based on cited studies.[1][3][16][17]

4.1. Protein Preparation

-

Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from a public repository, such as the Protein Data Bank (PDB).

-

Preprocessing: The protein structure is prepared for docking. This involves removing water molecules and any co-crystallized ligands or ions not essential for the interaction.[3]

-

Adding Hydrogens: Hydrogen atoms, which are typically absent in crystal structure files, are added to the protein to ensure correct ionization and tautomeric states.[18]

-

Charge Assignment: Partial charges are assigned to the protein atoms using force fields like Gasteiger.[18] The prepared protein is often saved in a PDBQT file format for use with software like AutoDock.[3]

4.2. Ligand Preparation

-

Structure Generation: The 2D structure of this compound is drawn using chemical drawing software, or its coordinates are retrieved from a database like PubChem.

-

3D Conversion and Energy Minimization: The 2D structure is converted to a 3D conformation. An energy minimization step is then performed using a suitable force field to obtain a stable, low-energy conformation.[1]

-

Defining Rotatable Bonds: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.[18]

-

Charge Assignment: Charges are assigned, and the final ligand structure is saved in the appropriate format (e.g., PDBQT).[3]

4.3. Molecular Docking Simulation

-

Grid Box Generation: A 3D grid box is defined around the active site of the target protein.[3] This grid box specifies the search space within which the docking algorithm will explore possible binding poses for the ligand.[18]

-

Running the Docking Algorithm: Docking is performed using software such as AutoDock Vina.[1] The software systematically samples different conformations of the ligand within the defined grid box and scores them based on their predicted binding affinity.[4]

-

Pose Selection and Analysis: The simulation yields multiple binding poses, ranked by their scoring function (e.g., binding energy in kcal/mol).[3] The pose with the most favorable (lowest) binding energy is typically selected for further analysis.[1] Interactions such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues are then examined.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the biological pathways modulated by this compound.

Conclusion

The in silico docking studies of this compound have provided significant insights into its molecular interactions with various protein targets. The favorable binding energies with metastasis-related proteins like ROCK1 and RhoA, coupled with potent inhibitory activity against aldose reductase, underscore its therapeutic potential in cancer and diabetic complications.[1][12] Furthermore, the modulation of key inflammatory and cell survival pathways, such as MAPK/NF-κB and PI3K/Akt, provides a mechanistic basis for its observed anti-inflammatory and neuroprotective effects.[7][10] These computational findings, which are often complemented by in vitro and in vivo experiments, solidify the role of this compound as a promising lead compound for further drug development. This guide serves as a foundational resource for researchers aiming to build upon these studies to explore the full therapeutic capabilities of this potent natural compound.

References

- 1. Investigating the Anticancer Activity of G-Rh1 Using In Silico and In Vitro Studies (A549 Lung Cancer Cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound ameliorates the asthma and allergic inflammation via inhibiting Akt, MAPK, and NF-κB signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study | Semantic Scholar [semanticscholar.org]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 15. Virtual screening of Ginsenosides for COX-2 inhibition: Insights from in silico docking studies | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]

- 16. researchgate.net [researchgate.net]

- 17. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

Transcriptional Landscape Altered by Ginsenoside Rh1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rh1, a protopanaxatriol saponin derived from Ginseng, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][2][3][4] The therapeutic potential of this compound is intrinsically linked to its ability to modulate cellular signaling pathways and, consequently, alter gene expression profiles. This technical guide provides an in-depth overview of the transcriptional changes induced by this compound treatment, with a focus on key signaling pathways, quantitative data from published studies, and detailed experimental methodologies.

Core Transcriptional Signatures of this compound Treatment

While a comprehensive, publicly available transcriptomic dataset for this compound is not yet available, numerous studies have elucidated its impact on the expression of specific genes. These investigations consistently highlight the modulation of three principal signaling pathways: the Nrf2/HO-1 pathway, the PI3K/Akt pathway, and the MAPK pathway. The transcriptional changes within these pathways underscore the molecular basis of this compound's biological effects.

Data Presentation: Summary of Transcriptional Changes

The following tables summarize the known transcriptional alterations induced by this compound across various experimental models.

Table 1: Upregulation of Antioxidant and Cytoprotective Genes via the Nrf2/HO-1 Pathway

| Gene Symbol | Gene Name | Fold Change (mRNA) | Experimental Model | Reference |

| HMOX1 (HO-1) | Heme Oxygenase 1 | Time-dependent increase | Rat Primary Astrocytes | [5] |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Time-dependent increase | Rat Primary Astrocytes | [5] |

| SOD2 | Superoxide Dismutase 2 | Time-dependent increase | Rat Primary Astrocytes | [5] |

| CAT | Catalase | Time-dependent increase | Rat Primary Astrocytes | [5] |

| BDNF | Brain-Derived Neurotrophic Factor | Significantly increased | Rat model of cerebral ischemia-reperfusion | [3] |

| NGF | Nerve Growth Factor | Significantly increased | Rat model of cerebral ischemia-reperfusion | [3] |

Table 2: Modulation of Genes in Cancer Progression

| Gene Symbol | Gene Name | Regulation | Experimental Model | Reference |

| MMP1 | Matrix Metallopeptidase 1 | Downregulated | Human Colorectal Cancer Cells (SW620) | [4][6] |

| MMP3 | Matrix Metallopeptidase 3 | Downregulated | Human Colorectal Cancer Cells (SW620) | [4] |

| TIMP3 | TIMP Metallopeptidase Inhibitor 3 | Upregulated | Human Colorectal Cancer Cells (SW620) | [4] |

| p53 | Tumor Protein P53 | Upregulated | Human Lung Cancer Cells (A549) | [1] |

| Bax | BCL2 Associated X, Apoptosis Regulator | Upregulated | Human Lung Cancer Cells (A549) | [1] |

| Caspase 3 | Caspase 3 | Upregulated | Human Lung Cancer Cells (A549) | [1] |

| Caspase 9 | Caspase 9 | Upregulated | Human Lung Cancer Cells (A549) | [1] |

| Bcl2 | B-cell lymphoma 2 | Downregulated | Human Lung Cancer Cells (A549) | [1] |

Signaling Pathways Modulated by this compound

The transcriptional changes summarized above are orchestrated by the influence of this compound on key signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Nrf2/HO-1 Signaling Pathway

This compound has been shown to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[5] Upon treatment, this compound promotes the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to their transcription.

Caption: Nrf2/HO-1 signaling pathway activated by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. This compound has been demonstrated to activate this pathway, contributing to its neuroprotective effects.[7]

Caption: PI3K/Akt signaling pathway modulated by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis. This compound has been shown to inhibit the MAPK pathway in the context of cancer cell migration and invasion.[4][6]

Caption: MAPK signaling pathway inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess transcriptional changes induced by this compound.

RNA Sequencing (RNA-Seq) Experimental Workflow

RNA-Seq provides a comprehensive and quantitative view of the transcriptome. The following workflow outlines the key steps for a typical cell culture-based experiment.

Caption: A typical experimental workflow for RNA sequencing.

1. Cell Culture and Treatment:

-

Culture the desired cell line (e.g., SH-SY5Y for neuroprotection studies, A549 for cancer studies) under standard conditions.

-

Treat cells with the desired concentrations of this compound and a vehicle control for a specified time period.

2. Total RNA Isolation:

-

Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Perform DNase treatment to remove any contaminating genomic DNA.

3. RNA Quality Control:

-

Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop), ensuring an A260/A280 ratio between 1.8 and 2.0.

-

Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN); a RIN value ≥ 7 is generally recommended for RNA-Seq.

4. mRNA Enrichment:

-

Enrich for messenger RNA (mRNA) from the total RNA population using oligo(dT) magnetic beads, which bind to the poly-A tails of mRNA molecules.

5. RNA Fragmentation:

-

Fragment the enriched mRNA into smaller pieces (typically 150-200 bp) using enzymatic or chemical methods.

6. cDNA Synthesis:

-

Synthesize the first strand of complementary DNA (cDNA) from the fragmented mRNA using reverse transcriptase and random hexamer primers.

-

Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

7. Adapter Ligation:

-

Ligate sequencing adapters to both ends of the double-stranded cDNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for primer annealing during sequencing.

8. PCR Amplification:

-

Amplify the adapter-ligated cDNA library via PCR to generate a sufficient quantity of material for sequencing.

9. High-Throughput Sequencing:

-

Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

10. Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify the expression level of each gene.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

Microarray Experimental Workflow

Microarrays provide a high-throughput method for analyzing the expression of a predefined set of genes.

Caption: A standard workflow for a two-color microarray experiment.

1. Cell Culture and Treatment:

-

As described in the RNA-Seq protocol.

2. Total RNA Isolation and Quality Control:

-

As described in the RNA-Seq protocol.

3. cDNA Synthesis and Labeling:

-

Reverse transcribe total RNA from control and this compound-treated samples into cDNA.

-

During reverse transcription, incorporate fluorescent dyes (e.g., Cy3 for the control and Cy5 for the treated sample) into the cDNA.

4. Hybridization:

-

Combine the labeled cDNA samples and hybridize them to a microarray slide containing probes for thousands of genes.

5. Washing:

-

Wash the microarray slide to remove non-specifically bound cDNA.

6. Scanning:

-

Scan the microarray slide using a laser scanner to excite the fluorescent dyes.

7. Image Analysis and Data Extraction:

-

Use specialized software to analyze the scanned image, quantify the fluorescence intensity of each spot, and calculate the ratio of Cy5 to Cy3 fluorescence for each gene.

8. Data Normalization and Analysis:

-

Normalize the data to correct for experimental variations.

-

Identify genes with significant changes in expression between the control and treated samples based on the fluorescence ratios.

Conclusion

This compound elicits a range of biological effects by modulating the transcriptional landscape of the cell. The activation of the Nrf2/HO-1 pathway contributes to its antioxidant and cytoprotective properties, while its influence on the PI3K/Akt and MAPK pathways is central to its roles in neuroprotection and cancer biology. While a complete transcriptomic profile of this compound is an area for future research, the existing data provides a strong foundation for understanding its mechanisms of action and for guiding the development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the transcriptional changes induced by this promising natural compound.

References

- 1. Investigating the Anticancer Activity of G-Rh1 Using In Silico and In Vitro Studies (A549 Lung Cancer Cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. ajprd.com [ajprd.com]

- 4. This compound inhibits colorectal cancer cell migration and invasion in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protopanaxatriol this compound Upregulates Phase II Antioxidant Enzyme Gene Expression in Rat Primary Astrocytes: Involvement of MAP Kinases and Nrf2/ARE Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits colorectal cancer cell migration and invasion in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Progress on Effects of Ginsenoside Rg2 and Rh1 on Nervous System and Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside Rh1: A Deep Dive into its Effects on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rh1, a protopanaxatriol-type saponin derived from Panax ginseng, has garnered significant attention for its diverse pharmacological activities. Emerging evidence strongly suggests that mitochondria are a key target of Rh1's cellular effects. This technical guide synthesizes the current understanding of how this compound modulates mitochondrial function, presenting quantitative data, detailed experimental protocols, and key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.

Core Effects of this compound on Mitochondrial Function

This compound exerts a multifaceted influence on mitochondrial bioenergetics, dynamics, and redox status. Its effects range from modulating mitochondrial reactive oxygen species (mtROS) production to influencing mitochondrial-mediated apoptosis and activating crucial signaling pathways that govern mitochondrial health.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of this compound on mitochondrial parameters.

Table 1: Effects of this compound on Mitochondrial ROS and Membrane Potential

| Cell Line/Model | Treatment | Parameter | Result | Reference |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 25 and 50 µM Rh1 for 24h | Mitochondrial ROS (mtROS) | Dose-dependent increase in mtROS production.[1][2][3] | [1][2][3] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 25 and 50 µM Rh1 for 24h | Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent decrease, indicating mitochondrial membrane disruption.[1][2] | [1][2] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 50 µM Rh1 | Mitochondrial ATP Production Rate | Significant reduction, reversed by Mito-TEMPO.[4][5] | [4][5] |

| Hypoxia-injured neonatal rat ventricular myocytes | Rh1 treatment | Mitochondrial Respiration Function | Ameliorated oxidative stress and improved mitochondrial respiration.[6][7] | [6][7] |

| ox-LDL-treated Vascular Endothelial Cells | This compound | Reactive Oxygen Species (ROS) | Dose-dependent decrease in ROS levels.[8] | [8] |

| H₂O₂-treated rat primary astrocytes | Rh1 treatment | Intracellular ROS | Significant inhibition of ROS production.[9] | [9] |

Table 2: Effects of this compound on Protein Expression in Signaling Pathways

| Cell Line/Model | Treatment | Protein | Result | Reference |

| Myocardial Ischaemia (in vivo) | Rh1 treatment | SIRT3 | Upregulation.[6][7] | [6][7] |

| Myocardial Ischaemia (in vivo) | Rh1 treatment | Foxo3a | Upregulation and reduced acetylation.[6][7] | [6][7] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 25, 50, and 100 µM Rh1 for 12h | MMP2, MMP9, VEGF-A (mRNA and protein) | Dose-dependent reduction.[1] | [1] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Rh1 treatment | Phospho-STAT3, NF-κB | Inhibition of phosphorylation and transactivation.[1][10] | [1][10] |

| ox-LDL-treated Vascular Endothelial Cells | This compound | Nrf2, HO-1, SOD1, BCL-2 | Upregulation of mRNA and protein levels.[8] | [8] |

| ox-LDL-treated Vascular Endothelial Cells | This compound | BAX | Downregulation of mRNA and protein levels.[8] | [8] |

| H₂O₂-treated rat primary astrocytes | Rh1 treatment | HO-1, NQO-1, SOD-2, Catalase | Induced protein and mRNA expression.[9] | [9] |

| H₂O₂-treated rat primary astrocytes | Rh1 treatment | Nrf2, c-Jun (nuclear translocation) | Significant increase.[9] | [9] |

Key Signaling Pathways Modulated by this compound

This compound's effects on mitochondrial function are mediated through several interconnected signaling pathways.

SIRT3/Foxo3a Pathway in Cardioprotection

In the context of myocardial ischemia, this compound acts as a potent activator of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[6][7] This activation leads to the upregulation and deacetylation of Foxo3a, facilitating its nuclear translocation.[6][7] This cascade ultimately promotes mitochondrial fusion, inhibits fission, and accelerates mitophagy, thereby mitigating mitochondrial dysfunction and protecting cardiomyocytes from ischemic injury.[6][7]

mtROS-Mediated Inhibition of STAT3/NF-κB in Cancer Metastasis

In triple-negative breast cancer cells, this compound induces the generation of mitochondrial reactive oxygen species (mtROS).[1][2][10] This increase in mtROS leads to the inhibition of STAT3 phosphorylation and NF-κB transactivation.[1][10] The downregulation of these transcription factors results in the reduced expression of metastatic factors such as MMP2, MMP9, and VEGF-A, thereby inhibiting cancer cell migration and invasion.[1]

Nrf2/HO-1 Pathway in Endothelial Protection

In vascular endothelial cells challenged with oxidized low-density lipoprotein (ox-LDL), this compound provides protection by activating the Nrf2/HO-1 signaling pathway.[8] This leads to an increase in the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase 1 (SOD1), which in turn reduces oxidative stress and apoptosis, thereby preserving endothelial function.[8]

Detailed Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

This protocol is adapted from studies investigating the effect of this compound on mitochondrial integrity.[1]

Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

-

JC-1 (10 μg/mL stock solution)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Black-walled, clear-bottom 96-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a 12-well plate at a density of 5 x 10⁵ cells/well and culture overnight.

-

Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours). Include appropriate controls (untreated and positive control for apoptosis).

-

After treatment, remove the medium and wash the cells once with PBS.

-

Add 1 mL of medium containing 10 μg/mL JC-1 to each well.

-

Incubate the cells for 20 minutes at 37°C in a CO₂ incubator.

-

Wash the cells twice with PBS to remove the excess dye.

-

Add 1 mL of fresh medium to each well.

-

Observe the cells under a fluorescence microscope using filters for red (excitation ~585 nm, emission ~590 nm) and green (excitation ~510 nm, emission ~527 nm) fluorescence.

-

Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.

-

Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Measurement of Mitochondrial ROS (mtROS) using MitoSOX Red

This protocol is based on methodologies used to assess mtROS production induced by this compound.[2]

Principle: MitoSOX Red is a fluorogenic dye that specifically targets mitochondria in live cells. It is rapidly oxidized by superoxide, a major form of mtROS, to produce red fluorescence. An increase in red fluorescence intensity is indicative of increased mtROS production.

Materials:

-

MitoSOX Red mitochondrial superoxide indicator (5 mM stock solution in DMSO)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 6-well plate or chamber slide) and allow them to adhere overnight.

-

Treat cells with this compound at the desired concentrations for the appropriate time.

-

Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or serum-free medium.

-

Remove the treatment medium and wash the cells once with warm HBSS or PBS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS or PBS.

-

Analyze the cells immediately by fluorescence microscopy (excitation ~510 nm, emission ~580 nm) or flow cytometry (PE channel).

-

Quantify the mean fluorescence intensity to determine the relative levels of mtROS in different treatment groups.

Conclusion and Future Directions

This compound demonstrates a significant and complex interplay with mitochondrial function. Its ability to modulate mitochondrial ROS production, influence mitochondrial membrane potential, and activate key signaling pathways like SIRT3 and Nrf2 underscores its therapeutic potential in a range of diseases, from cardiovascular disorders to cancer. The pro-oxidant effects observed in cancer cells, leading to apoptosis and inhibition of metastasis, contrast with its antioxidant and protective effects in other cell types, highlighting the context-dependent nature of its activity.

Future research should focus on elucidating the direct molecular targets of this compound within the mitochondria. Investigating its effects on mitochondrial biogenesis, dynamics (fission and fusion), and the electron transport chain in greater detail will provide a more complete picture of its mechanism of action. Furthermore, preclinical and clinical studies are warranted to translate these promising in vitro and in vivo findings into novel therapeutic strategies for a variety of mitochondrially-implicated diseases.

References

- 1. This compound Prevents Migration and Invasion through Mitochondrial ROS-Mediated Inhibition of STAT3/NF-κB Signaling in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits tumor growth in MDA-MB-231 breast cancer cells via mitochondrial ROS and ER stress-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound mitigates mitochondrial dysfunction induced by myocardial ischaemia through its novel role as a sirtuin 3 activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of this compound on Proliferation, Apoptosis, and Oxidative Stress in Vascular Endothelial Cells by Regulation of the Nuclear Erythroid 2-related Factor-2/Heme Oxygenase-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protopanaxatriol this compound Upregulates Phase II Antioxidant Enzyme Gene Expression in Rat Primary Astrocytes: Involvement of MAP Kinases and Nrf2/ARE Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Prevents Migration and Invasion through Mitochondrial ROS-Mediated Inhibition of STAT3/NF-κB Signaling in MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Novel Therapeutic Targets of Ginsenoside Rh1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rh1, a protopanaxatriol-type saponin, is a key bioactive metabolite derived from Panax ginseng.[1][2] It is formed through the hydrolysis of major ginsenosides like Rg1 and Re by intestinal microbiota following oral administration of ginseng extracts.[3][4] This metabolic conversion enhances its bioavailability and subsequent pharmacological activity.[5] Emerging research has highlighted the significant therapeutic potential of this compound across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[6][7][8] Its multifaceted mechanisms of action involve the modulation of numerous signaling pathways, making it a compound of high interest for novel drug discovery and development.[2]

This technical guide provides a comprehensive overview of the known therapeutic targets of this compound. It consolidates quantitative data from preclinical studies, details key experimental methodologies, and visualizes the complex signaling networks through which Rh1 exerts its effects.

Therapeutic Targets in Oncology

This compound has demonstrated significant anticancer activity against various cancer cell lines by inducing apoptosis, autophagy, and cell cycle arrest, as well as inhibiting metastasis.[7][9][10] A primary mechanism involves the generation of reactive oxygen species (ROS), which modulates critical cell survival pathways.[7][11]

Modulation of Cell Survival and Proliferation Pathways

In breast cancer cells, this compound has been shown to increase intracellular ROS, which in turn inhibits the activation of the pro-survival PI3K/Akt signaling pathway.[7][9] This inhibition leads to downstream effects, including apoptosis and cell cycle arrest.[7] In triple-negative breast cancer (TNBC) cells, Rh1 induces mitochondrial ROS (mtROS), leading to the loss of mitochondrial membrane potential and activation of the PERK/eIF2α/ATF4/CHOP pathway, which triggers endoplasmic reticulum (ER) stress-mediated apoptosis.[11] Furthermore, in lung adenocarcinoma cells, Rh1 suppresses the RhoA/ROCK1 signaling pathway, which is crucial for cell motility, thereby inhibiting cancer cell invasion.[3][9]

Induction of Apoptosis and Cell Cycle Arrest

This compound promotes apoptosis by modulating the expression of key regulatory proteins. It upregulates the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2, thus shifting the Bax/Bcl-2 ratio to favor cell death.[3][9] This leads to the activation of executioner caspases, such as caspase-3.[11] In terms of the cell cycle, Rh1 treatment causes an accumulation of cells in the G0/G1 phase.[7] This arrest is associated with a reduction in the expression of cell cycle-related proteins, including cyclin D1, cyclin D3, CDK2, CDK4, and CDK6, and an increase in the expression of the cell cycle inhibitor p27.[7]

References

- 1. db-thueringen.de [db-thueringen.de]

- 2. benchchem.com [benchchem.com]

- 3. Investigating the Anticancer Activity of G-Rh1 Using In Silico and In Vitro Studies (A549 Lung Cancer Cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound inhibits tumor growth in MDA-MB-231 breast cancer cells via mitochondrial ROS and ER stress-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Role of Ginsenoside Rh1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenosides, the primary bioactive constituents of Panax ginseng, have garnered significant attention for their diverse pharmacological activities. Among the rare ginsenosides, Rh1 has emerged as a potent modulator of the immune system, exhibiting significant anti-inflammatory and immunomodulatory effects. This technical guide provides an in-depth analysis of the mechanisms through which Ginsenoside Rh1 influences the immune response, with a focus on its effects on key immune cells and signaling pathways. The information presented herein is intended to support further research and drug development endeavors in the fields of immunology and pharmacology.

Core Mechanisms of Action

This compound exerts its immunomodulatory effects through a multi-pronged approach, primarily characterized by the suppression of pro-inflammatory pathways and the modulation of immune cell function. Its anti-inflammatory properties are well-documented and are largely attributed to its ability to interfere with key signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1]

Effects on Immune Cells

Macrophages and Microglia: